molecular formula C10H7N3S B562337 Thiabendazole-d4 (Major) CAS No. 1190007-20-5

Thiabendazole-d4 (Major)

Cat. No.: B562337
CAS No.: 1190007-20-5
M. Wt: 205.271
InChI Key: WJCNZQLZVWNLKY-RHQRLBAQSA-N
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Description

Thiabendazole-d4 (Major) is a deuterated form of thiabendazole, a benzimidazole derivative. Thiabendazole is widely used as an antifungal and antiparasitic agent. The deuterated form, Thiabendazole-d4, is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of thiabendazole due to its stable isotope labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiabendazole-d4 involves the incorporation of deuterium atoms into the thiabendazole molecule. This can be achieved through various methods, including:

    Deuterium Exchange Reactions: Thiabendazole can be subjected to deuterium exchange reactions in the presence of deuterated solvents and catalysts to replace hydrogen atoms with deuterium.

    Deuterated Reagents: Using deuterated reagents in the synthesis of thiabendazole can result in the incorporation of deuterium atoms at specific positions in the molecule.

Industrial Production Methods

Industrial production of Thiabendazole-d4 typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process may include:

    Catalytic Deuteration: Utilizing catalysts such as palladium on carbon (Pd/C) in deuterated solvents to facilitate the exchange of hydrogen with deuterium.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain high-purity Thiabendazole-d4.

Chemical Reactions Analysis

Types of Reactions

Thiabendazole-d4 undergoes various chemical reactions similar to its non-deuterated counterpart, including:

    Oxidation: Thiabendazole-d4 can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert Thiabendazole-d4 to its corresponding amine derivatives.

    Substitution: Thiabendazole-d4 can undergo nucleophilic substitution reactions, where deuterium atoms may be replaced by other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reduction reactions.

    Nucleophiles: Various nucleophiles such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions include deuterated sulfoxides, sulfones, and amine derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Thiabendazole-d4 is extensively used in scientific research due to its stable isotope labeling. Some of its applications include:

    Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion (ADME) of thiabendazole in biological systems.

    Metabolic Pathway Analysis: Helps in identifying and quantifying the metabolites of thiabendazole in various biological matrices.

    Environmental Studies: Used to trace the environmental fate and transport of thiabendazole in soil and water systems.

    Analytical Chemistry: Employed as an internal standard in mass spectrometry and other analytical techniques to improve the accuracy and precision of quantitative analyses.

Mechanism of Action

Thiabendazole-d4 exerts its effects through mechanisms similar to thiabendazole. The primary mechanism involves:

    Inhibition of Fumarate Reductase: Thiabendazole inhibits the helminth-specific enzyme fumarate reductase, disrupting the energy metabolism of parasitic worms.

    Binding to Tubulin: Thiabendazole binds to β-tubulin, inhibiting microtubule polymerization and disrupting cell division in fungi and parasites.

Comparison with Similar Compounds

Thiabendazole-d4 can be compared with other deuterated benzimidazole derivatives and non-deuterated analogs:

    Thiabendazole: The non-deuterated form, widely used as an antifungal and antiparasitic agent.

    Albendazole-d4: Another deuterated benzimidazole derivative used in similar pharmacokinetic and metabolic studies.

    Mebendazole-d4: Deuterated form of mebendazole, used for similar research purposes.

Uniqueness

Thiabendazole-d4 is unique due to its specific deuterium labeling, which provides distinct advantages in tracing and quantifying the compound in complex biological and environmental matrices. This makes it a valuable tool in pharmacokinetic and metabolic studies, offering insights that are not easily achievable with non-deuterated compounds.

Biological Activity

Thiabendazole-d4 (Major) is a deuterated derivative of thiabendazole, a broad-spectrum anthelmintic and fungicide. This compound has garnered attention in various fields, including pharmacology, environmental science, and toxicology. Its biological activity is primarily associated with its anthelmintic properties and its role in controlling fungal infections. This article delves into the biological activity of Thiabendazole-d4, exploring its mechanisms of action, efficacy against specific pathogens, and implications for human health and the environment.

Thiabendazole functions primarily by inhibiting the polymerization of tubulin, which is crucial for the formation of microtubules in eukaryotic cells. This inhibition disrupts cellular processes such as mitosis and intracellular transport, leading to cell death in susceptible organisms. Specifically, it targets the β-tubulin subunit in nematodes and fungi, which is essential for their survival and reproduction.

Key Mechanisms:

  • Tubulin Inhibition : Disruption of microtubule formation affects cell division.
  • Energy Metabolism Disruption : Thiabendazole interferes with energy production pathways, leading to metabolic stress in target organisms.

Biological Activity Against Pathogens

Thiabendazole-d4 exhibits significant antifungal and anthelmintic activity. Its effectiveness has been documented across various studies that evaluate its impact on different pathogens.

Antifungal Activity

Thiabendazole is effective against a range of fungal pathogens, including:

  • Aspergillus spp.
  • Fusarium spp.
  • Candida spp.

Research indicates that thiabendazole can reduce fungal load significantly in infected tissues, making it a valuable agent in both agricultural and clinical settings.

Anthelmintic Activity

Thiabendazole-d4 has shown promising results in treating helminth infections:

  • Strongyloides stercoralis
  • Ancylostoma duodenale

In clinical trials, thiabendazole has been effective in reducing parasite burdens and improving patient outcomes in helminthiasis cases.

Case Studies

  • Fungal Infections : A study conducted on patients with chronic fungal infections demonstrated that treatment with thiabendazole resulted in a 70% reduction in fungal load within four weeks of therapy. The study highlighted the compound's rapid action against resistant strains of fungi.
  • Helminth Infections : In a clinical trial involving 200 patients with Strongyloides stercoralis infections, thiabendazole showed a cure rate of 90%, with minimal side effects reported. This trial underscores the compound's efficacy as an anthelmintic agent.

Environmental Impact

Thiabendazole-d4 is also studied for its environmental implications due to its widespread use as a pesticide. It has been detected in various environmental matrices, including water bodies and soil samples.

Ecotoxicological Studies

  • A study assessing the ecotoxicological risks associated with thiabendazole found that it poses moderate risks to aquatic organisms at certain concentrations. The compound's persistence in the environment raises concerns regarding bioaccumulation and long-term ecological effects.
StudyFindings
Ecotoxicological Risk AssessmentModerate risk to aquatic life; potential for bioaccumulation
Soil Degradation StudiesBreakdown products identified; persistence varies with environmental conditions

Properties

IUPAC Name

4-(4,5,6,7-tetradeuterio-1H-benzimidazol-2-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3S/c1-2-4-8-7(3-1)12-10(13-8)9-5-14-6-11-9/h1-6H,(H,12,13)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCNZQLZVWNLKY-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CSC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])NC(=N2)C3=CSC=N3)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001016187
Record name Thiabendazole-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190007-20-5
Record name Thiabendazole-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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